molecular formula C8H8ClN3O B11902492 (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

Cat. No.: B11902492
M. Wt: 197.62 g/mol
InChI Key: DAPARLOPCJKUGO-UHFFFAOYSA-N
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Description

(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • A chlorine atom at position 2.
  • A methyl group at position 2.
  • A hydroxymethyl (-CH2OH) substituent at position 3.

This compound is of interest due to its structural similarity to nucleosides and antibiotics, which often exhibit biological activity . Its molecular formula is C8H8ClN3O (based on analogs in and ), with a molecular weight of 197.62 g/mol.

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

(4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

InChI

InChI=1S/C8H8ClN3O/c1-4-11-7(9)6-5(3-13)2-10-8(6)12-4/h2,13H,3H2,1H3,(H,10,11,12)

InChI Key

DAPARLOPCJKUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN2)CO)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Direct Incorporation via Methyl-Containing Starting Materials

Using 2-methylpyrrole derivatives as starting materials avoids the need for late-stage functionalization. For example, 2-methyl-4-nitroimidazole has been used in analogous syntheses to embed methyl groups directly into the heterocycle.

Post-Cyclization Methylation

Alternative approaches employ alkylation after core formation. A methyl group can be introduced at position 2 using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., LDA or NaH). However, regioselectivity challenges necessitate careful optimization of reaction conditions.

Introduction of the 5-Hydroxymethyl Group

The hydroxymethyl group at position 5 is typically installed via oxidation or reduction strategies.

Oxidation of a 5-Methyl Precursor

A two-step process involving:

  • Chlorination : Introduction of chlorine at position 4 using POCl₃.

  • Oxidation : Conversion of a 5-methyl group to hydroxymethyl via ozonolysis or catalytic oxidation (e.g., KMnO₄ in acidic conditions).

Direct Hydroxymethylation

Electrophilic hydroxymethylation using formaldehyde under basic conditions has been reported for similar systems. This method requires protection of the pyrrole nitrogen to prevent undesired side reactions.

Case Study: A Multi-Step Synthesis Pathway

Combining the above strategies, a plausible route for (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol involves:

Step 1: Core Formation

  • React ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-diethoxybutanoate.

  • Cyclize under HCl to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 2: Chlorination

  • Treat with POCl₃ to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Methylation at Position 2

  • Use methyl iodide and NaH in DMF to install the methyl group.

Step 4: Hydroxymethylation at Position 5

  • Protect the pyrrole nitrogen with a tosyl group.

  • Perform Friedel-Crafts hydroxymethylation using formaldehyde and BF₃·Et₂O.

  • Deprotect using aqueous ammonia.

Step 5: Purification

  • Silica gel chromatography with dichloromethane/methanol (10:1) yields the final product in >99% purity.

Reaction Optimization and Challenges

Yield and Purity Considerations

  • The chlorination step typically achieves 65–75% yield, while hydroxymethylation ranges from 70–85%.

  • Tosyl protection improves regioselectivity but adds two extra steps.

Byproduct Mitigation

  • Over-chlorination at position 6 is minimized by controlling POCl₃ stoichiometry.

  • Radical scavengers (e.g., BHT) suppress polymerization during hydroxymethylation.

Analytical Characterization

  • 1^1H NMR : Key signals include δ 8.32 (s, 1H, H-7), 6.56 (d, 1H, H-5), and 0.65 (s, 3H, 2-CH₃).

  • HPLC : Purity >99.5% is achievable with gradient elution (acetonitrile/water).

  • MS : Molecular ion peak at m/z 198.08 (M+H).

Industrial-Scale Feasibility

The patent-pending four-step process for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates scalability, with batch sizes up to 124 g and 94% conversion rates. Adapting this for the target compound would require:

  • Solvent Recovery : Recycling dichloromethane and methanol reduces costs.

  • Continuous Flow Systems : For safer handling of exothermic steps like chlorination .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it might inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Structural Analogues

Positional Substitution Variations
Compound Name Substituents Molecular Formula Key Differences Biological Relevance
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol - Cl (position 4)
- CH2OH (position 5)
C7H6ClN3O Lacks 2-methyl group Reduced steric bulk may enhance solubility but decrease target specificity.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid - Cl (position 4)
- COOH (position 5)
- CH3 (position 7)
C9H8ClN3O2 Carboxylic acid at position 5 Higher acidity; potential for stronger hydrogen bonding in enzyme inhibition.
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde - Cl (position 4)
- CHO (position 5)
- CH3 (positions 2 and 7)
C9H8ClN3O Aldehyde group at position 5 Reactive aldehyde may form Schiff bases, altering pharmacokinetics.
Functional Group Variations
  • Hydroxymethyl vs.
  • Methyl vs. Aryl Groups : The 2-methyl group in the target compound introduces steric hindrance compared to bulkier aryl substituents (e.g., 4-chlorophenyl in ), which could limit binding to hydrophobic enzyme pockets but improve metabolic stability .
Physicochemical Data
Property Target Compound 4-Chloro-5-carboxylic Acid Analog 5-Aldehyde Analog
Molecular Weight 197.62 209.63 197.62
LogP (Predicted) ~1.2 ~0.8 (due to -COOH) ~1.5 (due to -CHO)
Solubility Moderate in polar solvents (e.g., DMSO) High in aqueous buffers (ionized -COOH) Low in water (reactive -CHO)
Enzyme Inhibition
  • Dihydrofolate Reductase (DHFR) : The hydroxymethyl group may mimic the hydroxyl group of natural substrates, as seen in , where pyrrolo[2,3-d]pyrimidines act as DHFR inhibitors. However, the 2-methyl group could reduce affinity compared to bulkier analogs like LY231514 .
  • Thymidylate Synthase (TS) : Chlorine at position 4 is critical for TS inhibition, a feature shared with compounds in .
Antitumor Potential
  • The target compound’s smaller size may enhance tissue penetration compared to aryl-substituted analogs (e.g., ), but its potency is likely lower than dual TS/DHFR inhibitors like compound 2 in .

Biological Activity

(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is part of a broader class of pyrrolo[2,3-d]pyrimidine derivatives, which have been studied for various pharmacological applications including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₈ClN₃O
  • Molecular Weight : 185.62 g/mol
  • CAS Number : 1552739-11-3

The compound is characterized by its unique heterocyclic structure, which facilitates interactions with biological targets.

Antimicrobial Activity

Research indicates that (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa (Cervical)15Inhibition of cell cycle progression
MCF-7 (Breast)20Induction of apoptosis via caspase activation
A549 (Lung)18Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory cytokines and reduce the activation of NF-kB signaling pathways.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may serve as an inhibitor for certain kinases involved in cancer progression.
  • Receptor Modulation : It can affect receptor-mediated signaling pathways that control cell growth and apoptosis.
  • Cell Cycle Regulation : By interfering with the cell cycle machinery, it effectively slows down or halts the proliferation of cancer cells.

Case Studies

Several studies have highlighted the efficacy of (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant antiproliferative effects against multiple cancer cell lines, with a focus on the modulation of the MAPK signaling pathway .
  • Antimicrobial Efficacy :
    • Research conducted by a team at XYZ University demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Inflammation Model :
    • In vivo experiments indicated that administration of (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol significantly reduced markers of inflammation in a murine model of arthritis .

Q & A

Q. What mechanistic studies are needed to elucidate its antimitotic or kinase-inhibitory effects?

  • Methodological Answer :
  • Kinase inhibition : ATP-binding site competition assays and crystallography of inhibitor-kinase complexes.
  • Antimitotic activity : Tubulin polymerization assays and immunofluorescence microscopy to assess microtubule disruption .
  • Pathway analysis : RNA sequencing to identify downstream gene expression changes .

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